Comparative Autophagic Modulation in Phenylsulfonyl Oxazole Series – Class-Level Evidence from Patent Data
The patent family US20210070718A1 discloses a series of phenylsulfonyl oxazole derivatives evaluated for autophagy modulation in neurodegenerative disease models. Compounds within this series, structurally characterized by a benzenesulfonyl group at position 4 and diverse aryl substituents at position 2, demonstrated variable potency in autophagy induction assays [1]. While the patent does not provide compound-specific IC50 values for the 2-(2-fluorophenyl) analog (CAS 862797-70-4) in isolation, the structure-activity relationship (SAR) data indicate that the ortho-fluorophenyl substitution is a key structural determinant within the claimed chemical space, distinguishing it from other 2-aryl congeners [1].
| Evidence Dimension | Autophagy modulation potency (class-level SAR) |
|---|---|
| Target Compound Data | 2-(2-Fluorophenyl) substituent present; specific IC50 not publicly disclosed |
| Comparator Or Baseline | Other 2-aryl variants (phenyl, chlorophenyl, furyl, thienyl) claimed in patent |
| Quantified Difference | Not numerically specified; differentiation based on structural SAR |
| Conditions | In vitro autophagy assays as described in US20210070718A1 |
Why This Matters
Procurement of the specific 2-fluorophenyl analog ensures consistency with the patented SAR space for autophagy modulation, avoiding uncharacterized substitutions that may abolish activity.
- [1] Bae JS, Jin HK, Lee MS, Lim HJ, Ahn JH, et al. NOVEL PHENYLSULFONYL OXAZOLE DERIVATIVE AND USE THEREOF. US Patent 20210070718A1, 2021. View Source
